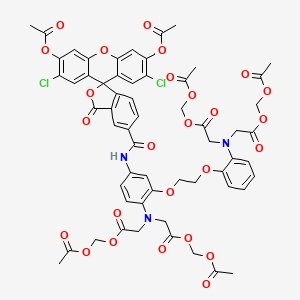

Calcium Green 1AM

Übersicht

Beschreibung

Calcium Green 1AM is a cell-permeant, visible light-excitable calcium indicator. It exhibits an increase in fluorescence emission intensity upon binding calcium ions. This compound is widely used in calcium signaling investigations, including measuring intracellular calcium, following calcium influx and release, and multiphoton excitation imaging of calcium in living tissues .

Wissenschaftliche Forschungsanwendungen

Calcium Green 1AM has numerous applications in scientific research:

Chemistry: Used as a fluorescent probe to study calcium ion dynamics.

Industry: Applied in the development of calcium-based assays and diagnostic tools.

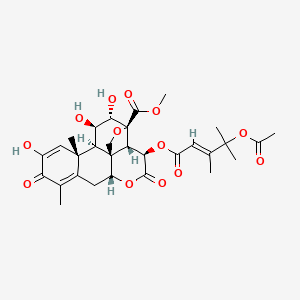

Vorbereitungsmethoden

Calcium Green 1AM is typically prepared by dissolving the compound in dimethyl sulfoxide (DMSO) or thawing an aliquot of the indicator stock solution to room temperature. A working solution is then prepared in a buffer of choice, such as Hanks and Hepes buffer, with 0.04% Pluronic F-127 . The fluorescence signal from cells loaded with this compound is generally measured using fluorescence microscopy, fluorescence microplate assays, or flow cytometry .

Analyse Chemischer Reaktionen

Calcium Green 1AM undergoes a significant increase in fluorescence emission intensity upon binding calcium ions, with little shift in wavelength . This reaction is crucial for its function as a calcium indicator. The compound is excited by visible light, reducing the potential for cellular photodamage . Commonly used laser-based instruments, such as confocal laser scanning microscopes, efficiently excite these indicators .

Wirkmechanismus

Calcium Green 1AM is a cell-permeant acetyloxy-methyl ester compound that is converted to the fluorescent calcium indicator Calcium Green 1 by intracellular esterases . Upon binding calcium ions, the compound exhibits an increase in fluorescence emission intensity with little shift in wavelength . This property allows for the efficient measurement of calcium dynamics in various biological systems.

Vergleich Mit ähnlichen Verbindungen

Calcium Green 1AM is comparable to other calcium indicators such as Fluo-3, Fluo-4, and Oregon Green 488 BAPTA-1. this compound is more fluorescent at low calcium concentrations, facilitating the determination of baseline calcium levels and increasing the visibility of resting cells . Other similar compounds include:

Fluo-3: Commonly used green calcium indicator with excitation/emission wavelengths of 506/526 nm.

Fluo-4: Similar to Fluo-3 but with slightly different spectral properties.

Oregon Green 488 BAPTA-1: Shares similar spectral characteristics with Calcium Green 1 but has a shift in fluorescence absorption and excitation maxima.

Eigenschaften

IUPAC Name |

acetyloxymethyl 2-[N-[2-(acetyloxymethoxy)-2-oxoethyl]-2-[2-[2-[bis[2-(acetyloxymethoxy)-2-oxoethyl]amino]phenoxy]ethoxy]-4-[(3',6'-diacetyloxy-2',7'-dichloro-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-carbonyl)amino]anilino]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C59H53Cl2N3O26/c1-31(65)79-27-83-53(71)23-63(24-54(72)84-28-80-32(2)66)45-9-7-8-10-47(45)77-15-16-78-52-18-38(12-14-46(52)64(25-55(73)85-29-81-33(3)67)26-56(74)86-30-82-34(4)68)62-57(75)37-11-13-40-39(17-37)58(76)90-59(40)41-19-43(60)50(87-35(5)69)21-48(41)89-49-22-51(88-36(6)70)44(61)20-42(49)59/h7-14,17-22H,15-16,23-30H2,1-6H3,(H,62,75) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXJYZXBURMGUMF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCOC(=O)CN(CC(=O)OCOC(=O)C)C1=C(C=C(C=C1)NC(=O)C2=CC3=C(C=C2)C4(C5=CC(=C(C=C5OC6=CC(=C(C=C64)Cl)OC(=O)C)OC(=O)C)Cl)OC3=O)OCCOC7=CC=CC=C7N(CC(=O)OCOC(=O)C)CC(=O)OCOC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C59H53Cl2N3O26 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1291.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

186501-28-0 | |

| Record name | N-[2-[(Acetyloxy)methoxy]-2-oxoethyl]-N-[2-[2-[5-[[[3′,6′-bis(acetyloxy)-2′,7′-dichloro-3-oxospiro[isobenzofuran-1(3H),9′-[9H]xanthen]-5-yl]carbonyl]amino]-2-[bis[2-[(acetyloxy)methoxy]-2-oxoethyl]amino]phenoxy]ethoxy]phenyl]glycine (acetyloxy)methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=186501-28-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

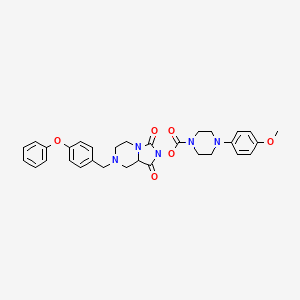

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(3S,5R,8R,9R,10R,13R,14R,17S)-17-[4-[(2S)-3,3-dimethyloxiran-2-yl]but-1-en-2-yl]-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B593628.png)

![Cyclopentanecarboxylic acid, 3-(1-propenyl)-, [1alpha,3alpha(E)]- (9CI)](/img/new.no-structure.jpg)

![2-(Benzo[b]furan-5-yl)oxirane](/img/structure/B593638.png)